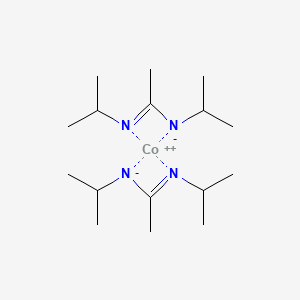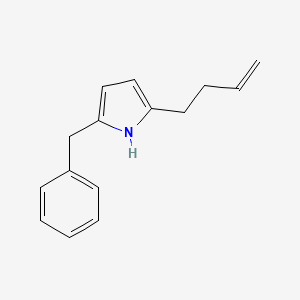
2,6-Diphenyl-4-(4-methoxyphenyl)-5-ethylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diphenyl-4-(4-methoxyphenyl)-5-ethylpyrimidine, also known as 2,6-DPMP or 2,6-DPMPE, is a synthetic compound with a wide variety of applications in scientific research. It is a pyrimidine derivative that has been studied extensively for its biochemical and physiological effects. The compound has a low toxicity profile, making it an attractive choice for researchers looking to study its effects in a lab setting.
Wissenschaftliche Forschungsanwendungen
2,6-Diphenyl-4-(4-methoxyphenyl)-5-ethylpyrimidine has been studied extensively for its potential applications in scientific research. It has been used as a tool to study the biochemical and physiological effects of various compounds, as well as to study the effects of oxidative stress on cells. In addition, the compound has been used in studies of drug metabolism and drug-drug interactions, as well as in studies of drug absorption and distribution.
Wirkmechanismus
The exact mechanism of action of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-ethylpyrimidine is not yet fully understood. However, it is believed that the compound acts as an inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. In addition, the compound may also act as an antioxidant, preventing the formation of free radicals and other reactive oxygen species.
Biochemical and Physiological Effects
This compound has been studied extensively for its biochemical and physiological effects. Studies have shown that the compound can inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. In addition, the compound has been shown to have antioxidant properties, which may protect cells from oxidative stress. Finally, the compound has been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-ethylpyrimidine in lab experiments has several advantages. First, the compound has a low toxicity profile, making it safe to use in lab settings. In addition, the compound has a wide variety of applications in scientific research, making it an attractive choice for researchers. Finally, the compound is relatively easy to synthesize, making it readily available for use in experiments.
However, the use of this compound in lab experiments also has some limitations. First, the compound is relatively expensive, making it cost-prohibitive for some experiments. In addition, the compound’s exact mechanism of action is not yet fully understood, making it difficult to predict its effects in certain situations. Finally, the compound’s effects may vary depending on the concentration of the compound used.
Zukünftige Richtungen
There are a number of potential future directions for research on 2,6-Diphenyl-4-(4-methoxyphenyl)-5-ethylpyrimidine. First, further research is needed to better understand the compound’s mechanism of action. In addition, further studies are needed to determine the compound’s effects on various diseases and conditions. Finally, further research is needed to develop new and improved methods for synthesizing the compound.
Synthesemethoden
2,6-Diphenyl-4-(4-methoxyphenyl)-5-ethylpyrimidine is synthesized via a multi-step process that begins with the reaction of 2,6-dichloropyrimidine and 4-methoxyphenylmagnesium chloride. This reaction produces a mixture of the desired product, this compound, and the byproduct, 4-chloro-2,6-diphenylpyrimidine. The mixture is then purified using recrystallization and column chromatography, resulting in a pure sample of this compound.
Eigenschaften
IUPAC Name |
5-ethyl-4-(4-methoxyphenyl)-2,6-diphenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O/c1-3-22-23(18-10-6-4-7-11-18)26-25(20-12-8-5-9-13-20)27-24(22)19-14-16-21(28-2)17-15-19/h4-17H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSFQRXVDMWKIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N=C1C2=CC=C(C=C2)OC)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














